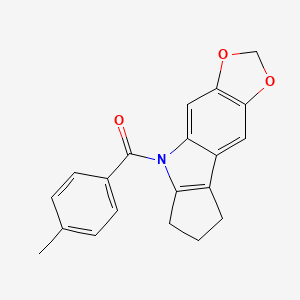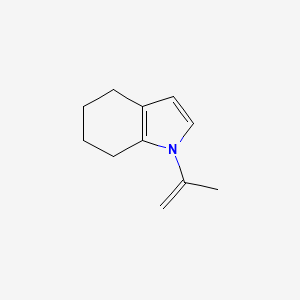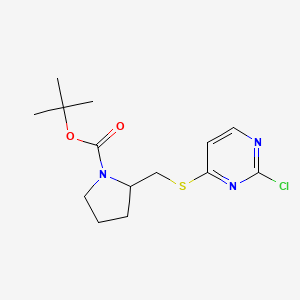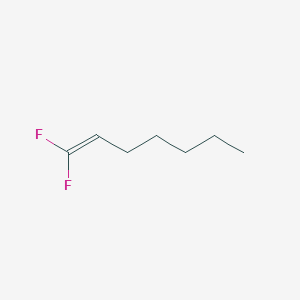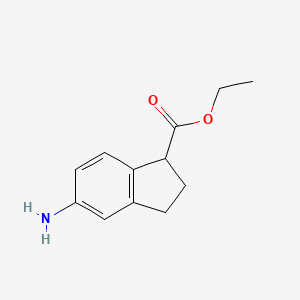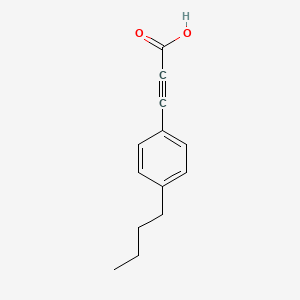
(4-Butyl-phenyl)-propynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Butyl-phenyl)-propynoic acid is an organic compound characterized by a phenyl ring substituted with a butyl group and a propynoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Butyl-phenyl)-propynoic acid typically involves the alkylation of a phenyl ring followed by the introduction of a propynoic acid group. One common method is the Friedel-Crafts alkylation of benzene with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 4-butylbenzene. This intermediate can then undergo a Sonogashira coupling reaction with a suitable acetylene derivative to introduce the propynoic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (4-Butyl-phenyl)-propynoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The propynoic acid group can be reduced to form corresponding alkenes or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones or hydroxy derivatives.
Reduction: Alkenes or alkanes.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
(4-Butyl-phenyl)-propynoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (4-Butyl-phenyl)-propynoic acid involves its interaction with specific molecular targets. The propynoic acid moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The phenyl ring can facilitate binding to hydrophobic pockets within biological macromolecules, enhancing specificity and potency.
類似化合物との比較
Phenylpropynoic acid: Lacks the butyl substitution, resulting in different reactivity and binding properties.
Butylbenzene: Lacks the propynoic acid group, limiting its applications in biochemical contexts.
Phenylacetic acid: Contains a different functional group, leading to distinct chemical behavior and applications.
Uniqueness: (4-Butyl-phenyl)-propynoic acid is unique due to the combination of the butyl group and the propynoic acid moiety, which imparts specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
3-(4-butylphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C13H14O2/c1-2-3-4-11-5-7-12(8-6-11)9-10-13(14)15/h5-8H,2-4H2,1H3,(H,14,15) |
InChIキー |
IXKONDAHYSPCQK-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


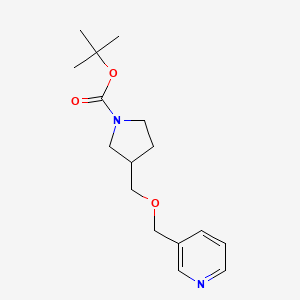
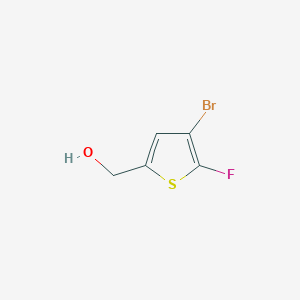
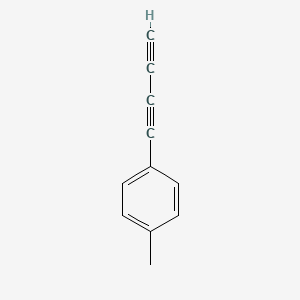
![2-Chloro-1-{2-[(propan-2-yl)amino]phenyl}ethan-1-one](/img/structure/B13964118.png)
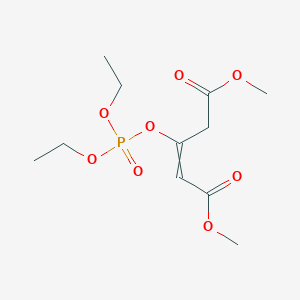
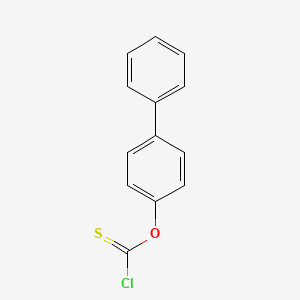
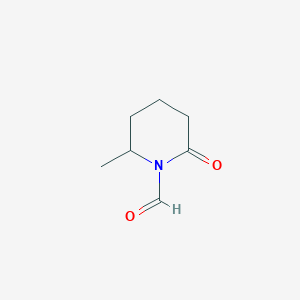
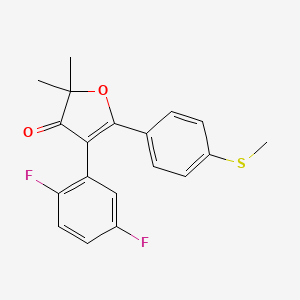
![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13964150.png)
